8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-12-(4-tert-butylphenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO4S/c1-21(2,3)13-5-8-15(9-6-13)29(26,27)19-17-12-22(4,24-20(19)25)28-18-10-7-14(23)11-16(17)18/h5-11,17,19H,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUBNLHRPQOOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic compound belonging to the class of oxazocins. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound is crucial for understanding its biological activity. The structure includes a bromine atom, a sulfonyl group attached to a tert-butyl phenyl moiety, and a methanobenzo[g][1,3]oxazocin core. This unique arrangement of functional groups is believed to contribute to its pharmacological properties.
Anticancer Activity
The anticancer activity of oxazocin compounds has been explored in various studies. Oxazocins have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A study focusing on related compounds indicated that modifications in the chemical structure significantly influenced their cytotoxicity against cancer cell lines . The presence of the bromine atom and sulfonyl group in our compound may enhance its interaction with biological targets involved in cancer progression.
Anti-inflammatory Activity
Compounds with oxazocin structures have also been investigated for their anti-inflammatory properties. The sulfonyl group is known to play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. Research has shown that certain oxazocins can reduce inflammation in animal models by targeting specific pathways involved in inflammatory processes .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several potential mechanisms can be inferred from related compounds:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammation or cancer cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties that protect cells from oxidative damage.
Data Tables
Case Studies
While specific case studies on this compound are scarce, related research on similar compounds has provided insights into their biological effects:
- Study on Antimicrobial Activity : A study evaluated the effectiveness of several oxazocin derivatives against common pathogens and found promising results indicating potential applications in treating infections .
- Research on Anticancer Properties : Investigations into structurally similar compounds revealed their ability to inhibit tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
